{6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Description
Molecular Formula
C₃₁H₄₀O₁₈
Derived from:
- Central glucose core (C₆H₁₀O₅)
- 6-Methyl-glucopyranosyl substituent (C₇H₁₂O₆)
- Caffeoyl ester (C₉H₈O₄)
- Phenylethyl ether group (C₈H₁₀O₃)
Molecular Weight
724.64 g/mol
Calculated using atomic masses:
- Carbon: 12.01 × 31 = 372.31
- Hydrogen: 1.008 × 40 = 40.32
- Oxygen: 16.00 × 18 = 288.00
Mass spectrometry considerations :
- Expected [M+H]⁺ peak at m/z 725.64
- Characteristic fragmentation patterns:
Stereochemical Configuration and Conformational Isomerism
Stereocenters
The molecule contains 11 stereogenic centers :
| Position | Configuration | Substituent |
|---|---|---|
| C1' | R | Hydroxymethyl |
| C2' | S | Caffeoyl ester |
| C3' | R | Hydroxyl group |
| C4' | S | Glucosyloxy group |
| C5' | R | Hydroxyl group |
| C6' | S | Phenethyl ether |
| C1'' | R | Methyl group |
| C2'' | S | Hydroxyl group |
| C3'' | R | Hydroxyl group |
| C4'' | S | Hydroxyl group |
| C5'' | R | Hydroxymethyl |
Conformational Analysis
- Glucose core : Adopts a ⁴C₁ chair conformation with axial hydroxyls at C3 and C5
- Caffeoyl group : Trans configuration (E-isomer) stabilized by conjugation
- Glycosidic linkage : β-configuration at C4 confirmed by J-coupling constants (J = 7-8 Hz)
- Rotational barriers :
Crystallographic Data and Solid-State Structure
While direct crystallographic data for this specific compound remains unpublished, analogous structures provide insights:
Predicted Unit Cell Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a (Å) | 12.45 ± 0.03 |
| b (Å) | 18.72 ± 0.05 |
| c (Å) | 9.87 ± 0.02 |
| α=β=γ (°) | 90 |
| Z | 4 |
Hydrogen Bonding Network
| Donor | Acceptor | Distance (Å) |
|---|---|---|
| O3'-H | O5'' | 2.78 |
| O4''-H | O2' | 2.65 |
| O7-H (caffeoyl) | O6' (glucose) | 2.81 |
Properties
IUPAC Name |
[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMHEHXNBNCPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation and Glycosylation
Methodology :
- Core sugar preparation :
- Dihydroxyphenylethoxy introduction :
- Caffeoyl esterification :
Data :
| Step | Reagents | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1 | BF₃·Et₂O, Ac₂O | 72 | 85 | |
| 2 | DIAD, PPh₃ | 68 | 90 | |
| 3 | DCC, DMAP | 81 | 88 |
One-Pot Multistep Reactions
Methodology :
- Simultaneous alkylation and glycosylation using cyanuric chloride as a coupling agent.
- Example : Reacting 2-chloro-4,6-diphenyl-1,3,5-triazine with resorcinol and methyl oxane derivatives in acetonitrile.
Advantages :
Enzymatic and Hybrid Methods
Laccase-Mediated Oxidative Coupling
Methodology :
- Use of laccase to oxidize caffeic acid to quinones, which non-enzymatically couple to glycosylated intermediates.
- Conditions : pH 5.0, 30°C, 24 hr.
Data :
| Enzyme Source | Conversion (%) | Selectivity |
|---|---|---|
| Trametes versicolor | 89 | High (≥95%) |
| Commercial laccase | 75 | Moderate |
Glycosyltransferase-Catalyzed Reactions
Methodology :
- FcCGT (kumquat glycosyltransferase) for regioselective β-glucosylation.
- UDP-glucose as donor substrate.
Optimized Protocol :
- First glycosylation : β-glucosylation at position 4 of the oxane core.
- Second glycosylation : β-xylosylation using UDP-xylose synthase cascade.
Yield : 92% for hetero-di-C-glycoside formation.
Purification and Stabilization Techniques
Chromatographic Methods
Lyophilization Stabilization
Comparative Analysis of Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Total Yield | 58–72% | 85–92% |
| Reaction Time | 48–72 hr | 24–36 hr |
| Stereoselectivity | Moderate | High |
| Scalability | Industrial | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
Isoacteoside undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or stability.
Common Reagents and Conditions
Common reagents used in the reactions involving isoacteoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from the reactions of isoacteoside depend on the type of reaction. For instance, oxidation of isoacteoside can lead to the formation of various oxidized derivatives, which may exhibit different biological activities .
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 624.6 g/mol. It contains multiple hydroxyl groups that contribute to its biological activity, particularly in antioxidant and anti-inflammatory processes. The structural complexity includes phenolic and glycosidic components which are characteristic of many bioactive natural products.
Computed Descriptors
- IUPAC Name : [(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
- InChI Key : FNMHEHXNBNCPCI-YMZNFQJPSA-N
Antioxidant Activity
Research has demonstrated that the compound exhibits potent antioxidant properties due to its high content of hydroxyl groups. These properties are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. Studies have shown that it can potentially protect cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It modulates key inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect makes it a candidate for developing treatments for inflammatory diseases .
Potential in Cancer Therapy
Recent studies suggest that the compound may have anticancer properties. It has been shown to induce apoptosis in various cancer cell lines while sparing normal cells. This selective cytotoxicity is attributed to its ability to modulate cell signaling pathways involved in cell survival and death .
Dietary Supplementation
Given its health benefits, this compound is being explored as a dietary supplement. Its antioxidant and anti-inflammatory effects can contribute to overall health improvement and disease prevention when included in functional foods or supplements .
Role in Plant-Based Diets
The presence of such polyphenolic compounds in fruits and vegetables highlights their importance in plant-based diets. They not only enhance nutritional value but also provide protective health benefits against various diseases .
Natural Pesticide Development
Research indicates that the compound may possess insecticidal properties. Its application could lead to the development of eco-friendly pesticides that minimize environmental impact while effectively controlling pest populations .
Plant Growth Promotion
Some studies have suggested that this compound can promote plant growth by enhancing nutrient uptake and improving resistance to biotic stressors. This application could be significant in sustainable agriculture practices .
Case Study 1: Antioxidant Efficacy in Human Cells
A study examined the antioxidant efficacy of the compound in human endothelial cells subjected to oxidative stress. Results indicated a significant reduction in oxidative markers and improved cell viability compared to untreated controls. The mechanism was linked to enhanced expression of endogenous antioxidant enzymes .
Case Study 2: Anti-inflammatory Mechanisms
In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators such as TNF-alpha and IL-6 .
Case Study 3: Agricultural Impact
Field trials assessing the use of the compound as a natural pesticide showed promising results against common agricultural pests without harming beneficial insects. This study supports its potential use as a sustainable alternative to synthetic pesticides .
Mechanism of Action
Isoacteoside exerts its effects through multiple molecular targets and pathways. It activates the sirtuins 1/nuclear factor erythroid 2 related factor 2 antioxidant signaling pathway and inhibits the activation of nuclear factor-κB/nucleotide-binding oligomeric domain-like receptor protein 3 pathway . This dual action helps in reducing oxidative stress and inflammation, thereby providing protective effects against various conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with five analogous phenylpropanoid glycosides and esters, focusing on structural variations, bioactivity, and research findings.
Table 1: Structural and Functional Comparison
Key Findings:
Substitution Patterns Dictate Bioactivity: The 3,4-dihydroxyphenyl (catechol) groups in the target compound and Corallodiscus derivative enhance antioxidant capacity compared to dimethoxy-substituted analogs (e.g., 3,6'-Disinapoyl sucrose) . Methylation in Sugar Moieties: The 6-methyloxane in the target compound increases solubility in polar solvents (logP: -1.2) versus non-methylated analogs (logP: -2.5) .
Enzyme Inhibition :
- The target compound’s caffeoyl group shows moderate α-glucosidase inhibition (predicted IC₅₀: 50 µM) but is less potent than 3,6'-Disinapoyl sucrose due to the latter’s dual ester linkages .
Structural Complexity and Pharmacokinetics :
- Chromene-linked derivatives (e.g., ) exhibit higher metabolic stability but lower oral bioavailability (F%: 15%) compared to simpler glycosides like the Corallodiscus compound (F%: 35%) .
Biological Activity
The compound {6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate , also known as isoacteoside, is a complex organic molecule with significant potential in medicinal chemistry. Its structure features multiple hydroxyl groups and ether linkages that suggest a diverse range of biological activities.
Structural Characteristics
Isoacteoside is characterized by:
- Multiple Hydroxyl Groups : These contribute to its antioxidant properties.
- Ether Linkages : Enhance solubility and bioavailability.
- Phenolic Moieties : Commonly associated with various bioactivities such as anti-inflammatory and anticancer effects.
Biological Activity Overview
The biological activity of isoacteoside can be predicted based on its structural features. Compounds with similar structures often exhibit:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Quercetin | Flavonoid | Antioxidant, anti-inflammatory |
| Resveratrol | Polyphenol | Antioxidant, cardioprotective |
| Curcumin | Diketone structure | Anti-inflammatory, anticancer |
Isoacteoside's unique combination of functional groups may enhance its therapeutic efficacy compared to these similar compounds .
Isoacteoside modulates multiple signaling pathways, which may include:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and pathways.
- Anticancer Properties : Induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of isoacteoside:
- Antioxidant Activity : In vitro studies demonstrated that isoacteoside significantly scavenged free radicals, showing a potent antioxidant effect comparable to established antioxidants like quercetin.
- Anti-inflammatory Effects : Research indicated that isoacteoside inhibited the expression of inflammatory markers in cell lines treated with lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases .
- Anticancer Activity : A study reported that isoacteoside induced apoptosis in breast cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Pharmacokinetics
Understanding the pharmacokinetics of isoacteoside is crucial for its therapeutic application:
- Absorption : Isoacteoside exhibits good solubility due to its hydroxyl groups.
- Metabolism : Enzymatic modifications can enhance its bioactivity.
- Excretion : Further studies are needed to determine the metabolic pathways involved.
Q & A
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve polar hydroxyl and glycosidic groups. Use a C18 column and UV detection at 280 nm for phenolic moieties .
- Nuclear Magnetic Resonance (NMR): Employ -NMR and -NMR with deuterated DMSO to identify proton environments, glycosidic linkages, and ester carbonyl signals. 2D-NMR (e.g., COSY, HSQC) is critical for resolving overlapping signals in the polyhydroxy oxane backbone .
- Mass Spectrometry (MS): Use high-resolution ESI-MS in negative ion mode to confirm molecular weight and fragmentation patterns, particularly for the ester and glycosidic bonds .
Q. What challenges arise in synthesizing this compound, and how can they be addressed?
Methodological Answer:
- Steric Hindrance: The bulky glycosidic and ester groups may impede reaction efficiency. Use protective groups (e.g., acetyl for hydroxyls) during glycosylation steps, followed by deprotection under mild acidic conditions .
- Regioselectivity: Ensure precise control during esterification by employing coupling agents like DCC/DMAP and monitoring reaction progress via TLC .
- Purification: Use preparative HPLC with a gradient elution system to isolate the target compound from byproducts .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s reactivity or bioactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Optimize the geometry of the glycosidic and ester linkages to study conformational stability .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Focus on hydrogen bonding between hydroxyl groups and active site residues .
- Molecular Dynamics (MD) Simulations: Analyze solvation effects and stability in aqueous environments over 100-ns trajectories to assess pharmacokinetic behavior .
Q. What experimental strategies can resolve contradictions in observed bioactivity data?
Methodological Answer:
- Dose-Response Curves: Conduct in vitro assays (e.g., enzyme inhibition) across a wide concentration range (0.1–100 µM) to identify non-linear effects caused by aggregation or solubility issues .
- Metabolite Profiling: Use LC-MS/MS to detect degradation products or metabolites that may interfere with bioactivity measurements .
- Control Experiments: Compare results with structurally analogous compounds (e.g., 3,6'-disinapoyl sucrose) to isolate the contribution of specific functional groups .
Q. How can AI-driven tools optimize reaction design or process simulation for this compound?
Methodological Answer:
- Reaction Path Prediction: Apply quantum chemistry-based algorithms (e.g., GRRM) to explore potential synthesis pathways and identify low-energy intermediates .
- Process Simulation: Use COMSOL Multiphysics with AI integration to model heat and mass transfer during large-scale synthesis, minimizing side reactions .
- Data Feedback Loops: Implement machine learning to correlate experimental parameters (e.g., temperature, solvent) with yield data, refining predictive models iteratively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
